2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazolyl group, a methylamino group, and a methylsulfonyl group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzo[d]thiazolyl and methylsulfonylbenzo[d]thiazolyl groups would likely influence its overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its stability and affect its reactivity .Scientific Research Applications
Luminescent Materials
The compound has been used as a luminescent material . It has been characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis, and it has shown good thermal and electrochemical stability .
Excited State Intramolecular Proton Transfer (ESIPT)
Due to the characteristics of excited state intramolecular proton transfer (ESIPT), the compound exhibits dual fluorescence (enol emission and keto emission) in solution, but only one type of emission in solid films .
Organic Light Emitting Diodes (OLEDs)
The compound has been successfully used as a dopant emitter in organic light-emitting diodes (OLEDs) . All doped devices have shown strong emission and low turn-on voltages .
Restricted Conformational Change
Compared to the ligand, the boron difluoride complexes of the compound show a significant blue shift and enhanced emission due to restricted conformational change .
Imaging TARP γ-8 Dependent Receptors
Based on a potent and selective TARP subtype γ-8 antagonist, the compound has been used in the radiosynthesis of its 11C-isotopologue and preliminary PET evaluation to test the feasibility of imaging TARP γ-8 dependent receptors in vivo .
Mechanism of Action
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to fluorescence and luminescence . The compound has been characterized for its good thermal stability and electrochemical stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable the compound is in a given environment. For this compound, it has been noted that it exhibits good thermal and electrochemical stability .
properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S3/c1-23(18-22-16-11(19)4-3-5-13(16)28-18)9-15(24)21-17-20-12-7-6-10(29(2,25)26)8-14(12)27-17/h3-8H,9H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKITWYGMOOCDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide |
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